Angiogenin
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Overview
Description
Angiogenin is a small protein consisting of 123 amino acids, encoded by the ANG gene in humans . It was first characterized in 1985 by Vallee and colleagues at Harvard . This protein plays significant roles in various physiological and pathological processes, including cell proliferation, survival, migration, invasion, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Angiogenin is typically isolated from culture medium conditioned by human colon carcinoma cells . The protein is secreted by most tumor cells and is present in normal human plasma at concentrations of 250–360 ng/mL . The preparation involves protein and cDNA sequencing to demonstrate its relationship to pancreatic ribonucleases .
Industrial Production Methods: Recombinant DNA technology is commonly used for the industrial production of this compound . A DNA fragment encoding human this compound is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli, for protein expression . The recombinant protein is then purified using chromatographic techniques to ensure high yield and correct folding .
Chemical Reactions Analysis
Types of Reactions: Angiogenin primarily undergoes ribonucleolytic reactions, where it cleaves RNA molecules . It exhibits weak ribonucleolytic activity, which is critical for its biological functions .
Common Reagents and Conditions: The enzymatic activity of this compound is activated by ribosomes, which position it to cleave transfer RNA (tRNA) . Under stress conditions, this compound dissociates from its inhibitor and targets the anticodon loop of tRNAs, producing nicked tRNA .
Major Products: These products play roles in translation repression and stress responses .
Scientific Research Applications
Angiogenin has a wide range of scientific research applications:
Chemistry: this compound’s ribonucleolytic activity is studied for its potential in RNA metabolism and regulation.
Biology: It is involved in cell growth, differentiation, migration, and invasion.
Medicine: this compound is implicated in cancer, neurodegenerative diseases, and wound healing.
Industry: Recombinant this compound is produced for research and potential clinical applications.
Mechanism of Action
Angiogenin exerts its effects through several mechanisms:
Comparison with Similar Compounds
Angiogenin belongs to the ribonuclease A superfamily, which includes several similar compounds:
Pancreatic Ribonuclease (RNase A): Shares 33% amino acid sequence identity with this compound and has similar catalytic properties.
Eosinophil-Derived Neurotoxin (RNase 2): Another member of the RNase A superfamily with neuroprotective and neurotrophic activities.
Eosinophil Cationic Protein (RNase 3): Known for its antimicrobial properties.
Uniqueness: this compound is unique among these compounds due to its potent angiogenic activity and its role in both normal and pathological angiogenesis . It also has specialized functions in stress responses and RNA metabolism .
Properties
Molecular Formula |
C78H125N25O23 |
---|---|
Molecular Weight |
1781.0 g/mol |
IUPAC Name |
4-amino-5-[[4-amino-1-[[2-[[1-[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-carbamimidamido-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H125N25O23/c1-9-41(8)62(74(123)98-49(30-42-16-11-10-12-17-42)68(117)92-45(18-13-25-87-77(82)83)65(114)94-47(76(125)126)19-14-26-88-78(84)85)102-71(120)54(36-104)100-66(115)46(22-23-56(80)105)93-70(119)52(33-60(110)111)97-67(116)48(28-38(2)3)96-69(118)50(31-43-34-86-37-90-43)99-73(122)61(40(6)7)101-72(121)55-20-15-27-103(55)75(124)53(29-39(4)5)91-58(107)35-89-64(113)51(32-57(81)106)95-63(112)44(79)21-24-59(108)109/h10-12,16-17,34,37-41,44-55,61-62,104H,9,13-15,18-33,35-36,79H2,1-8H3,(H2,80,105)(H2,81,106)(H,86,90)(H,89,113)(H,91,107)(H,92,117)(H,93,119)(H,94,114)(H,95,112)(H,96,118)(H,97,116)(H,98,123)(H,99,122)(H,100,115)(H,101,121)(H,102,120)(H,108,109)(H,110,111)(H,125,126)(H4,82,83,87)(H4,84,85,88) |
InChI Key |
OQNNLMANCATHNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
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